N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-5-nitrothiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]-5-nitrothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N4O3S/c23-18(15-8-9-16(26-15)22(24)25)19-12-5-3-4-11(10-12)17-20-13-6-1-2-7-14(13)21-17/h1-10H,(H,19,23)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBAXCMDEPVRVCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)NC(=O)C4=CC=C(S4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-5-nitrothiophene-2-carboxamide typically involves the condensation of 2-aminobenzimidazole with 3-nitrothiophene-2-carboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-5-nitrothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).
Major Products Formed
Reduction: Amino derivatives of the compound.
Substitution: Halogenated or nitrated derivatives of the benzimidazole ring.
Scientific Research Applications
N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-5-nitrothiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-5-nitrothiophene-2-carboxamide involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, inhibiting their activity. The nitrothiophene group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Core Modifications
The target compound’s structural analogs can be categorized based on core heterocycles and substituents:
Benzimidazole Derivatives with Triazole-Thiazole Systems
- Examples: Compounds 9a–9e from incorporate a benzoimidazole core connected to triazole and thiazole rings via phenoxymethyl linkers. Substituents on the thiazole include fluorophenyl, bromophenyl, methylphenyl, and methoxyphenyl groups.
- Comparison: Unlike the target compound’s direct phenyl-carboxamide linkage, these analogs employ triazole spacers and thiazole acceptors. The bromophenyl-substituted 9c showed notable docking interactions in studies, suggesting substituent bulk influences binding .
Benzothiazole-Linked Nitrothiophene Carboxamides
- Examples : CBK277772 and CBK277775 () replace benzodiazole with benzothiazole, retaining the 5-nitrothiophene carboxamide. Substituents like 6-methyl or 4,6-dichloro on benzothiazole modulate solubility and bioactivity .
- Comparison : The benzothiazole core may enhance metabolic stability compared to benzodiazole, as seen in proteasome inhibition studies .
Thiazole-Based Nitrothiophene Carboxamides
- Examples : Compounds from and feature thiazole directly linked to nitrothiophene carboxamide, with aryl substituents (e.g., trifluoromethyl, difluorophenyl). For instance, N-(4-(3,5-difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide () exhibits 99.05% purity and narrow-spectrum antibacterial activity .
- Comparison : The absence of benzodiazole/benzothiazole reduces molecular weight but may limit π-stacking interactions critical for target binding.
Physicochemical and Spectroscopic Properties
Biological Activity
N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-5-nitrothiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the synthesis, biological activity, and relevant studies surrounding this compound.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including the formation of the benzodiazole moiety and subsequent coupling reactions to introduce the nitrothiophene structure. Detailed methodologies can vary, but they often employ techniques such as NMR spectroscopy for characterization.
Biological Activity
The biological activity of this compound has been investigated through various studies focusing on its antitumor and antimicrobial properties.
Antitumor Activity
Recent studies have shown that compounds with similar structures exhibit significant antitumor activity. For instance, a study reported that nitro-substituted derivatives demonstrated high cytotoxicity against human lung cancer cell lines (A549, HCC827, NCI-H358) with IC50 values indicating effective inhibition of cell growth:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound 5 | A549 | 2.12 ± 0.21 |
| Compound 5 | HCC827 | 5.13 ± 0.97 |
| Compound 5 | NCI-H358 | 0.85 ± 0.05 |
These findings suggest that structural modifications, such as the introduction of a nitro group, can enhance the antitumor efficacy of benzodiazole derivatives .
Antimicrobial Activity
In addition to antitumor properties, the compound has shown promise in antimicrobial activity. Compounds with similar nitro and benzothiazole functionalities were tested against various bacterial strains, demonstrating significant antibacterial effects. The presence of the nitro group has been linked to enhanced binding affinity to DNA, which may contribute to their mechanism of action against microbial pathogens .
Case Studies
- Study on Lung Cancer Cell Lines : A comprehensive evaluation was conducted using three human lung cancer cell lines where the compound's cytotoxic effects were assessed through both 2D and 3D culture systems. The results indicated that while effective against cancer cells, there was also notable cytotoxicity observed in normal lung fibroblast cell lines (MRC-5), highlighting a need for further optimization to improve selectivity .
- Antimicrobial Efficacy : In another study focusing on antimicrobial properties, compounds similar to this compound were evaluated for their ability to inhibit bacterial growth in vitro. The findings suggested that these compounds could serve as potential leads for developing new antimicrobial agents .
Q & A
Basic: What are the key steps and challenges in synthesizing N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-5-nitrothiophene-2-carboxamide?
Synthesis involves multi-step reactions, typically starting with the preparation of the benzodiazolyl-phenyl intermediate followed by coupling with 5-nitrothiophene-2-carboxylic acid derivatives. Critical steps include:
- Amide bond formation : Use of coupling agents like 1-propanephosphonic acid cyclic anhydride (T3P) or carbodiimides (e.g., DCC) in anhydrous solvents (DMF, THF) to link the benzodiazolyl-phenyl amine to the nitrothiophene carboxy group .
- Nitro group introduction : Electrophilic nitration or pre-functionalization of the thiophene ring under controlled conditions to avoid over-oxidation .
- Purification : Column chromatography or recrystallization to isolate the product, with purity verified via HPLC (>95%) and NMR .
Challenges : Low yields due to steric hindrance from the benzodiazolyl group and competing side reactions (e.g., ring-opening of the thiophene). Optimization of reaction temperature and stoichiometry (e.g., 1.2:1 molar ratio of acid to amine) improves efficiency .
Basic: How is the structural integrity of this compound confirmed experimentally?
- Spectroscopic methods :
- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal refinement to resolve bond lengths and angles, particularly verifying planarity of the benzodiazolyl-thiophene system .
Advanced: How do electronic effects of the nitro and benzodiazolyl groups influence reactivity in cross-coupling reactions?
The nitro group acts as a strong electron-withdrawing group, directing electrophilic substitution to the thiophene ring’s α-position. Conversely, the benzodiazolyl moiety provides π-π stacking interactions, stabilizing intermediates in Suzuki-Miyaura couplings. For example:
- Palladium-catalyzed coupling : The nitro group deactivates the thiophene, requiring harsh conditions (e.g., 100°C, 24h) for Buchwald-Hartwig amination .
- Reductive alkylation : Selective reduction of the nitro group to an amine (using H₂/Pd-C) enables further functionalization while preserving the benzodiazolyl core .
Advanced: What methodological approaches are used to study its interaction with biological targets (e.g., enzymes)?
- In vitro assays : Measure inhibition constants (IC₅₀) against targets like kinases or proteases using fluorescence polarization or calorimetry .
- Molecular docking : Employ AutoDock Vina or Schrödinger Suite to model binding poses, focusing on the nitro group’s hydrogen bonding with active-site residues (e.g., Tyr, Asp) .
- SAR studies : Compare analogs (e.g., replacing nitro with cyano or methylsulfonyl) to identify pharmacophoric features .
Advanced: How can researchers resolve contradictions in reported biological activity data across studies?
Discrepancies may arise from:
- Assay variability : Normalize data using internal controls (e.g., ATP levels in kinase assays) .
- Solubility differences : Use DMSO stock solutions standardized to ≤0.1% v/v to avoid solvent interference .
- Orthogonal validation : Confirm activity via SPR (surface plasmon resonance) for binding affinity and cellular assays (e.g., apoptosis in cancer lines) .
Basic: What solvent systems are optimal for its recrystallization?
- Binary mixtures : Ethanol/water (70:30) or DCM/hexane (1:3) yield high-purity crystals (>99% by HPLC) .
- Temperature gradient : Slow cooling from 60°C to 4°C minimizes occluded solvents .
Advanced: How does the compound’s stability under physiological conditions impact experimental design?
- pH sensitivity : The nitro group undergoes hydrolysis in basic conditions (pH >8). Use buffered solutions (pH 7.4) for cell-based studies .
- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation .
- Metabolic profiling : Incubate with liver microsomes (e.g., human CYP450 isoforms) to identify major metabolites via LC-MS .
Advanced: What computational strategies predict its pharmacokinetic properties?
- ADME prediction : Use SwissADME to estimate LogP (~2.5), suggesting moderate blood-brain barrier penetration .
- Toxicity profiling : ProTox-II models highlight potential hepatotoxicity (e.g., nitro group → ROS generation) .
Basic: How is purity assessed and quantified post-synthesis?
- HPLC : Use a C18 column (ACN/water gradient, 0.1% TFA) with UV detection at 254 nm .
- Elemental analysis : Match calculated vs. observed C, H, N, S content (deviation ≤0.4%) .
Advanced: What strategies optimize yield in scale-up synthesis?
- Flow chemistry : Continuous flow reactors improve heat transfer for exothermic steps (e.g., nitration) .
- Catalyst recycling : Immobilize Pd catalysts on silica to reduce costs in cross-coupling reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
